Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Brand Name: Vulcanchem
CAS No.: 832127-75-0
VCID: VC8002525
InChI: InChI=1S/C6H4N4O2/c11-6-4-2-1-3-7-5(4)8-9-10(6)12/h1-3,12H
SMILES: C1=CC2=C(N=C1)N=NN(C2=O)O
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

CAS No.: 832127-75-0

Cat. No.: VC8002525

Molecular Formula: C6H4N4O2

Molecular Weight: 164.12 g/mol

* For research use only. Not for human or veterinary use.

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- - 832127-75-0

Specification

CAS No. 832127-75-0
Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
IUPAC Name 3-hydroxypyrido[2,3-d]triazin-4-one
Standard InChI InChI=1S/C6H4N4O2/c11-6-4-2-1-3-7-5(4)8-9-10(6)12/h1-3,12H
Standard InChI Key XAQWROUZMHXYNQ-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N=NN(C2=O)O
Canonical SMILES C1=CC2=C(N=C1)N=NN(C2=O)O

Introduction

Synthesis Pathways

The synthesis of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives typically involves cyclization reactions using precursors such as aminopyridines and hydrazine derivatives.

General Synthetic Route:

  • Starting Materials: Aminopyridines are reacted with hydrazine derivatives or other nitrogen donors.

  • Cyclization: The reaction proceeds through condensation and cyclization under controlled conditions (e.g., reflux in ethanol or acidic media).

  • Functionalization: Post-synthesis modifications introduce hydroxyl groups or other substituents.

This compound's synthesis can be optimized for high yields using mild conditions to preserve functional groups.

Table 2: Biological Activities of Related Compounds

ActivityMechanismReference Compounds
AntitumorInhibition of tubulin polymerizationTriazolo[4,3-a]pyridines
AntiviralDisruption of viral replication enzymesTriazole-based derivatives
AntibacterialInteraction with bacterial cell wall proteinsTriazolo-pyrazine derivatives

Applications

Due to its structural framework and biological potential:

  • Medicinal Chemistry: Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives are candidates for drug discovery programs targeting cancer, infectious diseases (viral and bacterial), and inflammatory disorders.

  • Material Science: The compound's electron-rich structure may find applications in organic electronics or as ligands in coordination chemistry.

  • Synthetic Intermediates: Its functional groups make it a versatile intermediate for synthesizing more complex heterocyclic systems.

Spectroscopic Characterization

To confirm its structure and purity:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.

  • IR Spectroscopy: Characteristic peaks include:

    • Hydroxyl group (-OH): Broad absorption around ~3400 cm1^{-1}.

    • Ketone group (C=O): Sharp peak near ~1700 cm1^{-1}.

  • Mass Spectrometry (MS): Molecular ion peak at ~164 m/z confirms molecular weight.

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